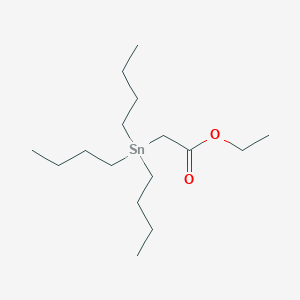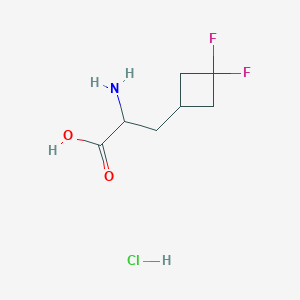
Bromure de 5-bromo-2-(trifluorométhoxy)benzyle
Vue d'ensemble
Description
5-Bromo-2-(trifluoromethoxy)benzyl Bromide is a chemical compound with immense potential in scientific research. The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis
The molecular formula of 5-Bromo-2-(trifluoromethoxy)benzyl Bromide is C8H5Br2F3O . The InChI key is STLDIGBRVPBGSV-UHFFFAOYSA-N .Chemical Reactions Analysis
The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by the application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical And Chemical Properties Analysis
5-Bromo-2-(trifluoromethoxy)benzyl Bromide is a liquid at ambient temperature . The molecular weight of the compound is 333.93 .Mécanisme D'action
Target of Action
Bromobenzyl bromides are generally known to be used to protect ketones and aldehydes in their less reactive alcohol oxidation states .
Mode of Action
It’s known that bromobenzyl bromides can act as a coupling component in various reactions .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-2-(trifluoromethoxy)benzyl Bromideifluoromethoxybenzyl bromide in laboratory experiments is its high reactivity. This compound is highly reactive, which makes it useful for synthesizing a wide range of organic compounds. However, it is also highly toxic and should be handled with extreme caution. In addition, it is sensitive to light and air, and should be stored in a cool, dark place.
Orientations Futures
The potential applications of 5-Bromo-2-(trifluoromethoxy)benzyl Bromideifluoromethoxybenzyl bromide are still being explored. In the future, this compound could be used in the synthesis of new pharmaceuticals, as well as in the synthesis of materials for use in the medical, industrial, and consumer sectors. In addition, it could be used in the synthesis of novel polymers and other materials, as well as in the development of new catalysts. Finally, it could be used in the development of new analytical techniques and in the study of biochemical pathways.
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du bromure de 5-bromo-2-(trifluorométhoxy)benzyle, en mettant l’accent sur les applications uniques :
Synthèse de la (-)-épicatéchine
Ce composé est utilisé dans la synthèse de la (-)-épicatéchine, qui est un flavonoïde aux propriétés antioxydantes. On le trouve dans des aliments tels que le thé vert et le chocolat noir, et il a été étudié pour ses avantages potentiels pour la santé, notamment la santé cardiovasculaire et la neuroprotection .
Synthèse de composés biologiquement actifs
Il sert de précurseur dans la synthèse de divers composés biologiquement actifs in vitro. Ces composés peuvent être conçus pour des applications thérapeutiques ciblées ou pour étudier les voies biologiques .
Protection des cétones et des aldéhydes
Le composé est utilisé pour protéger les cétones et les aldéhydes dans leurs états d’oxydation alcoolique moins réactifs pendant les réactions chimiques. Cette protection est essentielle pour contrôler les voies réactionnelles et les rendements des produits souhaités .
Composant de couplage dans les réactions
Il agit comme un composant de couplage dans diverses réactions chimiques. Cela implique la jonction de deux ou plusieurs molécules différentes pour former une molécule plus grande, ce qui est un processus fondamental en synthèse organique .
Synthèse de quinazolines substituées
Les quinazolines sont des composés hétérocycliques ayant des applications en chimie médicinale. Le this compound est utilisé dans la synthèse de quinazolines substituées, qui peuvent avoir diverses activités biologiques .
Synthèse de 1,2,3,4-tétrahydroquinazolines
Tout comme les quinazolines, les tétrahydroquinazolines sont également synthétisées à l’aide de ce composé. Ces molécules ont des propriétés pharmacologiques potentielles et peuvent être explorées pour le développement de médicaments .
Synthèse d’indènes 2- et 3-substitués
Les indènes sont importants en chimie synthétique et en science des matériaux. Le composé est utilisé pour synthétiser des indènes 2- et 3-substitués, ce qui peut conduire à de nouveaux matériaux aux propriétés uniques .
Pour plus d’informations détaillées sur chaque application, y compris les procédures expérimentales et les résultats, vous pouvez vous référer à des documents techniques ou à des articles évalués par des pairs concernant ce composé.
Safety and Hazards
5-Bromo-2-(trifluoromethoxy)benzyl Bromide is corrosive and causes severe skin burns and eye damage . It is incompatible with heat, flames, sparks, strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .
Propriétés
IUPAC Name |
4-bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLDIGBRVPBGSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CBr)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225967 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
685126-87-8 | |
| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=685126-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propanol, 3-[(2-amino-4,5-dichlorophenyl)amino]-](/img/structure/B1659773.png)
![3-[[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-5-phenylthiophene-2-carboxamide](/img/structure/B1659775.png)
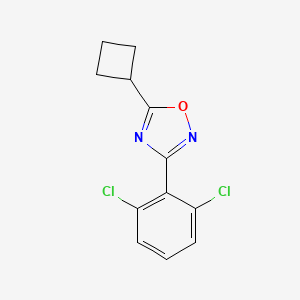
![1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B1659778.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide](/img/structure/B1659780.png)
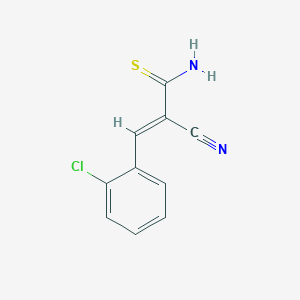
![2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate](/img/structure/B1659784.png)
![2-(1,2,2-trichlorovinyl)-1H-benzo[d]imidazole](/img/structure/B1659786.png)
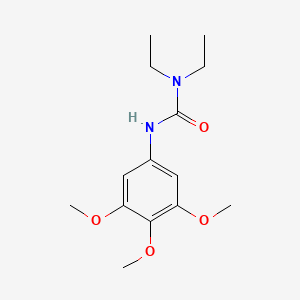
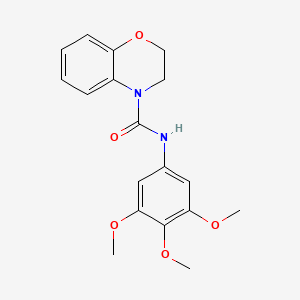
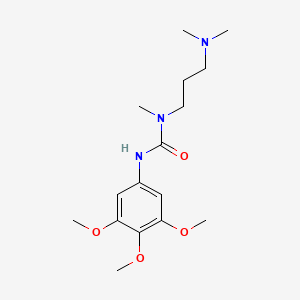
![N-cyclopentyl-5-[(4-fluorophenyl)methyl]-6-oxobenzo[b][1,4]benzothiazepine-3-carboxamide](/img/structure/B1659793.png)
